molecular formula C8H10FNO B13150289 2-(3-Amino-4-fluorophenyl)ethanol

2-(3-Amino-4-fluorophenyl)ethanol

Cat. No.: B13150289
M. Wt: 155.17 g/mol
InChI Key: PSAMYOZFQHQHHH-UHFFFAOYSA-N
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Description

2-(3-Amino-4-fluorophenyl)ethanol is an organic compound with the molecular formula C8H10FNO It consists of a phenyl ring substituted with an amino group at the 3-position and a fluorine atom at the 4-position, along with an ethanol group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 2-(3-Nitro-4-fluorophenyl)ethanol using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, yielding the desired amino compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors. These reactors allow for efficient and controlled synthesis, ensuring high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups present in the molecule.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) is a typical reducing system.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Modified amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Amino-4-fluorophenyl)ethanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is used in the study of enzyme interactions and as a potential ligand for biological receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-4-fluorophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the fluorine atom may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)ethanol: Lacks the amino group, resulting in different chemical and biological properties.

    2-(3-Amino-4-chlorophenyl)ethanol: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.

    2-(3-Amino-4-methylphenyl)ethanol:

Uniqueness

2-(3-Amino-4-fluorophenyl)ethanol is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

2-(3-amino-4-fluorophenyl)ethanol

InChI

InChI=1S/C8H10FNO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4,10H2

InChI Key

PSAMYOZFQHQHHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCO)N)F

Origin of Product

United States

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